B1191669 D-JNKI-1

D-JNKI-1

Número de catálogo B1191669
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

D-JNKI-1 is a cell permeable peptide that blocks the MAPK-JNK signal pathway. The EC50 is calculated as 2.31 μM.  in vitro: this compound is an efficient inhibitor of the action of all three JNK isoforms produced by linking the 20 amino acid terminal JNK-inhibitory sequence (JNK binding domain) of JIP1/IB1 to a 10 amino acid HIV-TAT transporter sequence. This compound effectively blocks apoptosis of insulin-secreting cells by inhibiting the MAPK-JNK signal pathway.  in vivo: this compound protects P3 mouse organ of Corti hair cells against neomycin ototoxicity.

Aplicaciones Científicas De Investigación

  • Auditory Function Restoration : D-JNKI-1 has been found effective in restoring auditory function in animals exposed to sound trauma. It prevents hair cell death and hearing threshold shifts caused by sound trauma through the inhibition of the c-Jun N-terminal kinase (JNK)-mediated mitochondrial cell death pathway (Wang et al., 2007).

  • Chronic Colitis Treatment : In a study on chronic colitis induced by dextran sulfate sodium in mice, this compound showed significant clinical attenuation of colitis. This suggests its potential as a therapeutic agent for inflammatory bowel diseases, possibly due to its effects on T-cell activation and migration (Kersting et al., 2013).

  • Neuroprotection in Cerebral Ischemia : this compound has demonstrated powerful neuroprotective effects in models of both mild and severe cerebral ischemia, with an extended therapeutic window. It prevents cell death induced by oxygen and glucose deprivation, suggesting its potential in treating ischemic neuronal death (Hirt et al., 2004).

  • Otoprotective Applications : The peptide this compound has been used as an otoprotective agent, particularly in preventing hair cell death and hearing loss due to acoustic trauma and ototoxin exposure. Its ability to block the MAPK–JNK signal pathway offers significant therapeutic value (Wang et al., 2003).

  • Pancreatic Islet Apoptosis Reduction : In a study on rat pancreatic islets, D-JNKI was shown to decrease JNK signalling during isolation and cytokine exposure, thereby protecting against apoptosis induced during islet preparation and IL-1β exposure. This indicates its potential in improving the viability of transplanted islets (Abdelli et al., 2007).

  • Neuropathic Pain Management : this compound has been shown to block mechanical allodynia after spinal nerve ligation, indicating its potential in managing neuropathic pain. This is particularly relevant given the involvement of JNK activation in primary sensory neurons and spinal astrocytes in neuropathic pain development (Zhuang et al., 2006).

  • Acute Acoustic Trauma Treatment : In clinical trials, intratympanic administration of a JNK ligand (AM-111, derived from this compound) showed promising results in preventing hearing loss after acute acoustic trauma in humans (Suckfuell et al., 2007).

  • Cochlear Implantation Trauma : Treatment with this compound prevented the progression of hearing loss in a model of cochlear implantation trauma, suggesting its efficacy in preserving hearing function in such medical interventions (Eshraghi et al., 2006).

  • Myocardial Ischemia-Reperfusion Injury : this compound has been found to reduce myocardial ischemia-reperfusion injury and infarct size in vivo, highlighting its potential as a cardioprotective agent (Milano et al., 2007).

  • Cancer Pain and Tumor Growth : this compound was shown to attenuate both cancer pain hypersensitivity and tumor growth in a mouse skin cancer pain model, suggesting a novel approach for cancer pain management (Gao et al., 2009).

  • Visual System Plasticity : this compound was used to study neuronal plasticity in the visual system, particularly in the context of blindsight, indicating its utility in exploring neural reorganization after cortical ablation (Nuzzi et al., 2017).

  • Neuropathic Pain and Central Sensitization : this compound's role in inhibiting MCP-1 production in spinal cord astrocytes contributes to its efficacy in reducing central sensitization and neuropathic pain (Gao et al., 2009).

  • Hemorrhage and Resuscitation : this compound, administered after hemorrhage but before resuscitation, mitigates hepatic damage and inflammatory response, showing potential in treating the harmful consequences of hemorrhage/resuscitation (Relja et al., 2009).

Propiedades

Peso molecular

0

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.